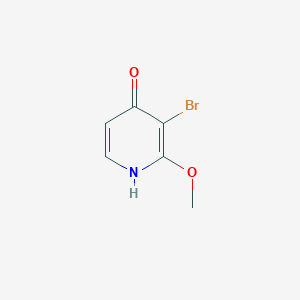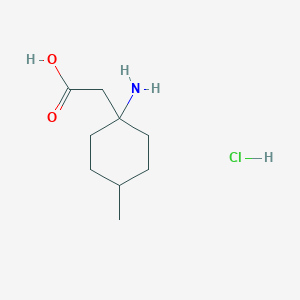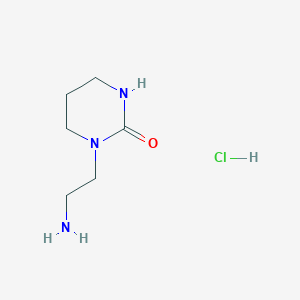![molecular formula C12H20Cl2N2 B1448414 [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride CAS No. 1461708-02-0](/img/structure/B1448414.png)
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Overview
Description
1-(Pyridin-4-yl)cyclohexylmethanamine dihydrochloride, also known as PCMA, is a synthetic compound that has a wide range of applications in research and laboratory experiments. PCMA is a cyclic amine that has a unique structure, with a pyridin-4-yl group connected to a cyclohexyl ring by a methylamine group. This compound has been studied extensively for its potential as a therapeutic agent, as well as for its biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis
This compound serves as a valuable intermediate in chemical synthesis. Its structure, containing both a pyridine ring and a cyclohexyl group, makes it versatile for constructing complex organic molecules. It can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by introducing the pyridine moiety into larger compounds, which is often sought after for its biological activity .
Material Science
In material science, “[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride” can be utilized to modify surface properties of materials. It can act as a linking agent to attach pyridine groups onto surfaces, which can then bind to metals or other organic molecules, altering the material’s conductivity, reactivity, or affinity for certain substances .
Analytical Chemistry
As an analytical reagent, this compound could be used in chromatography or spectrometry for the detection of various substances. Its distinct chemical structure allows it to interact uniquely with different analytes, aiding in their identification and quantification .
Pharmacology
In pharmacological research, “[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride” might be explored for its potential biological activities. The pyridine ring is a common feature in many drugs, and modifying this core structure can lead to the discovery of new therapeutic agents with applications in treating a wide range of diseases .
Catalysis
This compound could be investigated for its use as a ligand in catalysis. Its ability to coordinate with transition metals can facilitate various catalytic reactions, including those important in organic synthesis and industrial processes. This can lead to more efficient and environmentally friendly reaction pathways .
Environmental Science
In environmental science, “[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride” may be used to remove or detect contaminants. Its structure could allow it to bind with specific pollutants, aiding in their extraction from water or soil samples for analysis or decontamination purposes .
Nanotechnology
The compound’s potential in nanotechnology lies in its ability to act as a building block for nanostructures. By controlling its self-assembly or its interaction with other nanoscale materials, researchers can create novel materials with unique properties for electronics, drug delivery, or sensing applications .
Biochemistry
Lastly, in biochemistry, “[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride” can be used to study enzyme-substrate interactions or to mimic certain biological molecules. Its structural features may allow it to interact with enzymes or receptors, providing insights into their functioning or serving as a model for drug development .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1-pyridin-4-ylcyclohexyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11;;/h4-5,8-9H,1-3,6-7,10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRYZJOWSLQEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)
![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)
![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)


![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)
![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)


![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

